

3-cyano-1H-indole-5-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-cyano-1*H*-indole-5-carboxylic acid

Cat. No.: B1416183

[Get Quote](#)

An In-depth Technical Guide: **3-Cyano-1H-indole-5-carboxylic Acid**: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **3-cyano-1H-indole-5-carboxylic acid**, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This document elucidates the chemical structure, nomenclature, and physicochemical properties of this specific polysubstituted indole. Furthermore, it presents a representative synthetic strategy, discusses its spectroscopic signature, and explores its application as a versatile scaffold for developing novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their research and development programs.

Chemical Identity and Core Properties

The precise arrangement of functional groups on the indole scaffold is critical for its utility. **3-Cyano-1H-indole-5-carboxylic acid** combines three key chemical motifs: the indole ring, a nitrile (cyano group), and a carboxylic acid, each contributing to its unique reactivity and potential for biological interaction.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for this compound is **3-cyano-1H-indole-5-carboxylic acid**.^[1] The numbering of the indole ring system, a bicyclic structure composed of a fused benzene and pyrrole ring, follows a standardized convention that assigns the nitrogen atom position 1.

The structure is characterized by:

- An indole core.
- A cyano group (-C≡N) at position C3 of the pyrrole ring.
- A carboxylic acid group (-COOH) at position C5 of the benzene ring.

Caption: Numbered chemical structure of **3-cyano-1H-indole-5-carboxylic acid**.

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties is crucial for experimental design, including solubility testing and analytical method development.

Property	Value	Source
CAS Number	889942-87-4	[1] [2] [3]
Molecular Formula	C ₁₀ H ₆ N ₂ O ₂	[1] [3]
Molecular Weight	186.17 g/mol	[2] [3]
Appearance	Off-white to light yellow solid (typical)	Supplier Data
XLogP3	1.8	[2]
Hydrogen Bond Donors	2 (N-H and O-H)	[1] [2]
Hydrogen Bond Acceptors	3 (Nitrile N, Carbonyl O, Hydroxyl O)	[1] [2]
Topological Polar Surface Area (TPSA)	76.9 Å ²	[1] [2]
Rotatable Bond Count	1	[1] [2]

- Expertise Insight: The TPSA value below 140 Å² and a LogP value under 5 suggest that molecules derived from this scaffold are likely to have favorable oral bioavailability characteristics according to Lipinski's Rule of Five, making it an attractive starting point for drug design. The presence of both hydrogen bond donors and acceptors provides multiple points for specific interactions with biological targets.

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. While a specific spectrum is dependent on the sample and conditions, the expected characteristic signals can be predicted.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct peaks corresponding to its functional groups. A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[\[4\]](#) Other key signals include the N-H stretch around 3300 cm⁻¹, the C≡N (nitrile) stretch near 2230 cm⁻¹, and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[\[4\]](#)

- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would provide clear structural information. The carboxylic acid proton ($-\text{COOH}$) is highly deshielded and would appear as a broad singlet far downfield, typically between 10-12 ppm.[4] The indole N-H proton would also be a downfield singlet. The remaining signals would be in the aromatic region (approx. 7-8.5 ppm), corresponding to the four protons on the indole ring, with splitting patterns dictated by their positions.
- ^{13}C NMR Spectroscopy: The carbon NMR would show ten distinct signals, including the low-field signal of the carboxylic acid carbonyl carbon (around 170-180 ppm), the indole ring carbons, and the characteristic signal for the nitrile carbon (approx. 115-120 ppm).

Synthesis and Chemical Reactivity

The synthesis of polysubstituted indoles can be complex. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Indole-5-carboxylic acids can be prepared via methods like the Japp-Klingemann type Fischer-indole synthesis.[5]

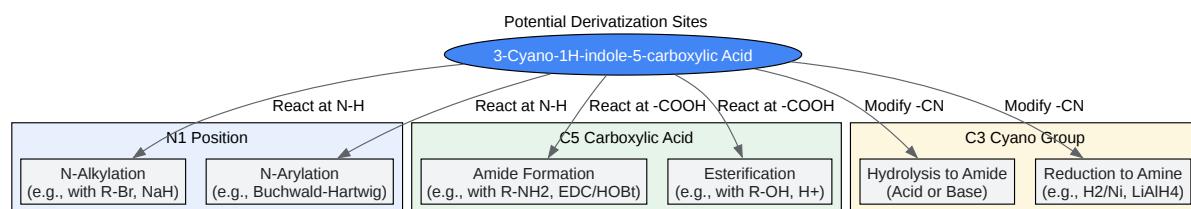
Representative Synthetic Protocol

While multiple routes exist, a common approach involves building the indole ring first, followed by functional group installation. The following is a representative, multi-step protocol based on established chemical principles.

Objective: To synthesize **3-cyano-1H-indole-5-carboxylic acid** from commercially available precursors.

Methodology:

- Step 1: Fischer-Indole Synthesis.
 - React 4-hydrazinobenzoic acid with a suitable pyruvate derivative (e.g., ethyl pyruvate) under acidic conditions (e.g., H_2SO_4 or polyphosphoric acid).
 - Heat the reaction mixture to induce cyclization and dehydration, forming the indole ring. This yields ethyl 1H-indole-5-carboxylate.


- Causality: The Fischer-indole synthesis is a robust and classical method for creating the indole core from readily available anilines (via hydrazines) and ketones/aldehydes.
- Step 2: Introduction of the Cyano Group at C3.
 - Protect the indole nitrogen (e.g., with a tosyl or BOC group) to prevent side reactions.
 - Perform an electrophilic cyanation reaction at the C3 position. The C3 position of indole is electron-rich and highly reactive towards electrophiles. Reagents like N-cyanosuccinimide (NCS) or other cyanating agents can be employed.
 - Alternatively, a Vilsmeier-Haack formylation to create 3-formylindole, followed by conversion of the aldehyde to a nitrile (e.g., via an oxime intermediate and dehydration), is a common strategy.
- Step 3: Deprotection and Saponification.
 - Remove the nitrogen protecting group under appropriate conditions (e.g., base for tosyl, acid for BOC).
 - Hydrolyze the ethyl ester at the C5 position to the carboxylic acid using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the carboxylate.
- Step 4: Purification.
 - The final product is purified using techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

This molecule is a versatile scaffold precisely because its functional groups offer orthogonal reactivity, allowing for selective modification. This is a cornerstone of creating chemical libraries for high-throughput screening.

- N-H of Indole: Can be alkylated, arylated, or acylated to explore substitutions in the "N1" pocket of a target protein.

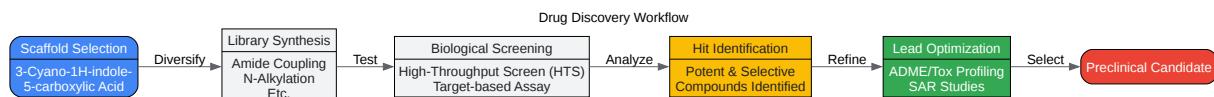
- Carboxylic Acid: Can be converted to esters, amides, or acid chlorides. This is the most common handle for modification, allowing coupling with a vast array of amines or alcohols to probe different pharmacophoric spaces.
- Cyano Group: Can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, providing further diversification opportunities.

[Click to download full resolution via product page](#)

Caption: Key reactive sites for library synthesis.

Applications in Medicinal Chemistry

The indole scaffold is present in numerous approved drugs, including sumatriptan (migraine), ondansetron (antiemetic), and tadalafil (erectile dysfunction). The specific combination of substituents in **3-cyano-1H-indole-5-carboxylic acid** makes it a valuable intermediate for discovering new chemical entities.


Role as a Versatile Building Block

This compound is primarily used as a starting material in the synthesis of more complex molecules.^[6] The carboxylic acid is a bioisostere for other acidic groups and a key interaction point in many enzyme active sites.^[7] The cyano group can act as a hydrogen bond acceptor or be used as a linchpin for further chemical elaboration.

Recent studies on related structures highlight the potential of this scaffold. For instance, spiro-indole derivatives containing a cyano group have been investigated for their antibacterial and antioxidant properties.[8][9][10] This suggests that libraries built from **3-cyano-1H-indole-5-carboxylic acid** could be screened against bacterial targets. Furthermore, indole-propanoic acids have been developed as potent inhibitors of cytosolic phospholipase A2 α , an enzyme implicated in inflammation.[11]

Drug Discovery Workflow Integration

This molecule fits perfectly into the modern drug discovery paradigm, which often starts with a fragment or scaffold that is systematically elaborated to improve potency and selectivity.

[Click to download full resolution via product page](#)

Caption: Integration of the scaffold into a drug discovery pipeline.

Conclusion

3-Cyano-1H-indole-5-carboxylic acid is more than just a chemical compound; it is a strategically designed tool for medicinal chemists. Its rigid indole core provides a defined three-dimensional shape, while its distinct functional groups offer precise handles for chemical modification. This combination allows for the systematic exploration of chemical space to identify novel ligands for a wide range of biological targets. As the demand for new therapeutics continues to grow, the utility of such well-designed, versatile building blocks in accelerating the drug discovery process cannot be overstated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. CAS 889942-87-4 | 3-Cyano-1H-indole-5-carboxylic acid - Synblock [synblock.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Cyano-1H-Indole-5-Carboxylic Acid (CAS No. 889942-87-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2 α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-cyano-1H-indole-5-carboxylic acid chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1416183#3-cyano-1h-indole-5-carboxylic-acid-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com